6,8,11,13-Eicosatetraenoicacid, 5,15-dihydroxy-, (5S,6E,8Z,11Z,13E,15S)-
Overview
Description
Kibdelone C is a polycyclic natural xanthone isolated from a soil actinomycete. It belongs to the family of hexacyclic tetrahydroxanthones, which are known for their highly oxygenated frameworks. Kibdelone C has garnered significant attention due to its potent anticancer properties, displaying nanomolar activity against various human tumor cell lines .
Preparation Methods
The synthesis of Kibdelone C involves a convergent approach. Key steps include:
6π-electrocyclization: This reaction constructs the highly substituted dihydrophenanthrenol fragment (B–C–D ring).
InBr3-promoted lactonization: This step builds the isocoumarin ring, serving as a precursor for the formation of the isoquinolinone ring (A–B ring).
DMAP-mediated oxa-Michael/aldol cascade reaction: This reaction installs the tetrahydroxanthone fragment (E–F ring).
Chemical Reactions Analysis
Kibdelone C undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are common for polycyclic aromatic compounds, involving reagents such as hydrogen peroxide or sodium borohydride.
Substitution Reactions: These reactions can occur at various positions on the xanthone framework, often using halogenating agents or nucleophiles.
Cyclization Reactions: Key steps in its synthesis involve cyclization reactions, such as the 6π-electrocyclization and oxa-Michael/aldol cascade reactions
The major products formed from these reactions include various intermediates that contribute to the final hexacyclic structure of Kibdelone C.
Scientific Research Applications
Kibdelone C has several scientific research applications:
Chemistry: It serves as a model compound for studying complex polycyclic structures and their synthetic routes.
Biology: Its potent anticancer properties make it a valuable compound for studying cancer cell biology and developing new therapeutic agents.
Medicine: Kibdelone C’s cytotoxicity towards cancer cells positions it as a potential candidate for anticancer drug development.
Industry: While its industrial applications are limited, its synthesis and derivatives can provide insights into the production of other complex natural products
Mechanism of Action
Kibdelone C exerts its effects by disrupting the actin cytoskeleton in cancer cells. It does not directly bind to actin or affect its polymerization in vitro. Instead, it interferes with the cellular processes that rely on the actin cytoskeleton, leading to cytotoxic effects .
Comparison with Similar Compounds
Kibdelone C is part of a broader family of hexacyclic tetrahydroxanthones, which include:
- Kibdelone A
- Kibdelone B
- Isokibdelone A
These compounds share similar structural features but differ in their specific substituents and biological activities. Kibdelone C is unique due to its specific arrangement of hydroxyl groups and its potent anticancer activity .
Properties
IUPAC Name |
(5S,6E,8Z,11Z,13E,15S)-5,15-dihydroxyicosa-6,8,11,13-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18-19,21-22H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGXCGPWGSUMNI-BVHTXILBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401157454 | |
Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,15-DiHETE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
82200-87-1 | |
Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82200-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082200871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5S,6E,8Z,11Z,13E,15S)-5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401157454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,15-DiHETE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What enzymes are involved in the biosynthesis of 5,15-diHETE?
A: 5,15-diHETE is primarily formed through the sequential actions of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) on arachidonic acid. These enzymes can act in either order, with 5-LOX generating 5(S)-hydroxyeicosatetraenoic acid (5(S)-HETE) as an intermediate that is subsequently oxygenated by 15-LOX, or vice versa [, , , , ]. Interestingly, cyclooxygenase-2 (COX-2) can also contribute to 5,15-diHETE production by oxygenating 5(S)-HETE [].
Q2: Is there evidence of cell-type specificity in 5,15-diHETE production?
A: Yes, various cell types, including neutrophils, eosinophils, macrophages, and epithelial cells, can produce 5,15-diHETE. The relative contribution of different cell types and lipoxygenase isoforms to its biosynthesis appears to be context-dependent and can vary depending on the stimuli and the presence of other cell types [, , , , ].
Q3: What is the role of 5-lipoxygenase-activating protein (FLAP) in 5,15-diHETE synthesis?
A: FLAP is an integral membrane protein that plays a crucial role in leukotriene biosynthesis by facilitating the interaction between 5-LOX and its substrate, arachidonic acid. Research suggests that FLAP can also stimulate the oxygenation of 12(S)-HETE and 15(S)-HETE by 5-LOX, contributing to the formation of 5,12-diHETE and 5,15-diHETE, respectively []. This suggests a broader role for FLAP in regulating the biosynthesis of multiple diHETEs.
Q4: How is 5,15-diHETE metabolized?
A: Human neutrophils possess a specific NADP+-dependent microsomal dehydrogenase that oxidizes the 5-hydroxyl group of 5(S),15(S)-diHETE to generate the corresponding 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid [].
Q5: What are the known biological activities of 5,15-diHETE?
A: 5,15-diHETE has been shown to possess chemotactic activity towards neutrophils and eosinophils [, ]. Notably, its 5-oxo metabolite, 5-oxo-15-hydroxy-eicosatetraenoic acid, is a highly potent eosinophil chemotactic factor [].
Q6: Does 5,15-diHETE contribute to the resolution of inflammation?
A: Research suggests that 5,15-diHETE may serve as a marker for lipoxin biosynthesis, a class of specialized pro-resolving mediators that actively promote the resolution of inflammation [, ]. Apoptotic neutrophils and their microparticles have been shown to contribute to 5,15-diHETE and lipoxin biosynthesis during efferocytosis, a process crucial for the removal of apoptotic cells and resolution of inflammation [].
Q7: Is 5,15-diHETE production altered in disease states?
A: Elevated levels of 5,15-diHETE have been detected in synovial fluids from patients with inflammatory joint diseases []. Additionally, its production is altered in asthma, with increased biosynthesis observed in alveolar macrophages from asthmatic patients compared to healthy controls []. Furthermore, research has linked specific ALOX5 gene variants to altered 5,15-diHETE production and responses to fish oil supplementation, suggesting a potential role for this lipid mediator in cardiovascular disease [].
Q8: Can exogenous administration of 15-LOX influence 5,15-diHETE production and inflammation?
A: Yes, studies have shown that administration of plant-derived 15-LOX, like soybean lipoxygenase, can induce endogenous LXA4 biosynthesis and reduce neutrophilic infiltration in murine peritonitis, highlighting the potential of targeting 15-LOX to modulate 5,15-diHETE and lipoxin production for therapeutic benefit [].
Q9: What is the molecular formula and weight of 5,15-diHETE?
A9: The molecular formula of 5,15-diHETE is C20H32O4, and its molecular weight is 336.47 g/mol.
Q10: What are the key structural features of 5,15-diHETE?
A10: 5,15-diHETE is a dihydroxy-eicosatetraenoic acid with hydroxyl groups at the 5 and 15 positions. The double bonds in the molecule have the (6E,8Z,11Z,13E) configuration. The stereochemistry of the hydroxyl groups is crucial for its biological activity, with the naturally occurring 5(S),15(S) isomer being the most active.
Q11: Are there studies on the structure-activity relationship (SAR) of 5,15-diHETE?
A: While comprehensive SAR studies on 5,15-diHETE are limited, modifications to the hydroxyl groups, double bond geometry, and chain length have been shown to affect the biological activity of related eicosanoids, such as 15-HETE [, , ]. These studies suggest that specific structural features are essential for binding to their respective receptors and eliciting biological responses.
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